Methyl 2-(hydroxymethyl)butanoate
Overview
Description
Methyl 2-(hydroxymethyl)butanoate is an organic compound with the molecular formula C6H12O3. It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant aromas and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxymethyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting an acid chloride with methanol under controlled conditions to form the ester . Another method involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as sulfuric acid, to produce the ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the esterification of butanoic acid with methanol. This process is carried out in large reactors with the use of catalysts to speed up the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce butanoic acid and methanol.
Reduction: It can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: Primary alcohols.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Methyl 2-(hydroxymethyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)butanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and other proteins, leading to specific biochemical effects . The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but without the hydroxymethyl group.
Ethyl butanoate: An ester with a similar carbon backbone but with an ethyl group instead of a methyl group.
Methyl acetate: A simpler ester with a shorter carbon chain.
Uniqueness
Methyl 2-(hydroxymethyl)butanoate is unique due to the presence of the hydroxymethyl group, which imparts different chemical and physical properties compared to other similar esters . This functional group can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(4-7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAOTFMUITLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299201 | |
Record name | Methyl 2-(hydroxymethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-75-3 | |
Record name | Methyl 2-(hydroxymethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56970-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(hydroxymethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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